molecular formula C19H12BrN B8707620 3-(10-Bromoanthracen-9-yl)pyridine

3-(10-Bromoanthracen-9-yl)pyridine

Cat. No. B8707620
M. Wt: 334.2 g/mol
InChI Key: JASUVWIDROMORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(10-Bromoanthracen-9-yl)pyridine is a useful research compound. Its molecular formula is C19H12BrN and its molecular weight is 334.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(10-Bromoanthracen-9-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(10-Bromoanthracen-9-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H12BrN

Molecular Weight

334.2 g/mol

IUPAC Name

3-(10-bromoanthracen-9-yl)pyridine

InChI

InChI=1S/C19H12BrN/c20-19-16-9-3-1-7-14(16)18(13-6-5-11-21-12-13)15-8-2-4-10-17(15)19/h1-12H

InChI Key

JASUVWIDROMORN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 200 mL three-necked flask were placed 1.0 g (4.0 mmol) of 3-(9-anthryl)pyridine and 25 mL of carbon tetrachloride. Under a nitrogen stream, 10 mL of a carbon tetrachloride solution containing 0.83 g (5.1 mmol) of bromine was dripped into this solution, followed by stirring at room temperature for 26 hours. After a predetermined time has passed, 100 mL of a 1.0 M sodium thiosulfate solution was added to this mixture. The aqueous layer of this mixture was extracted with chloroform. The obtained extract and the organic layer were combined and washed with a saturated aqueous solution of sodium hydrogen carbonate and with saturated brine, and dried with magnesium sulfate. This mixture was subjected to gravity filtration, and the filtrate was concentrated to give a solid. A chloroform solution of the obtained solid was suction filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. Recrystallization of this solid from a mixed solvent of ethyl acetate and hexane gave 0.74 g of a pale yellow powder in 53% yield, which was the desired substance.
Quantity
1 g
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reactant
Reaction Step One
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25 mL
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reactant
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10 mL
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0.83 g
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0 (± 1) mol
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0 (± 1) mol
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Yield
53%

Synthesis routes and methods II

Procedure details

In a 200 μL three-neck flask, 1.0 g (4.0 mmol) of 3-(9-anthryl)pyridine and 25 mL of carbon tetrachloride were placed. Then, 10 μL of a carbon tetrachloride solution containing 0.83 g (5.1 mmol) of bromine was dripped into the solution under nitrogen stream, and the solution was stirred for 26 hours at room temperature. After a certain period, 100 mL of a 1.0 M sodium thiosulfate solution was added into the mixture. Then, an aqueous layer of the mixture was extracted with chloroform. The obtained extracted solution and the organic layer were combined, washed with a saturated aqueous solution of sodium hydrogen carbonate and saturated saline, and dried with magnesium sulfate. The mixture was gravity filtered, and the obtained filtrate was condensed to give a solid. A chloroform solution of the solid was subjected to suction filtration through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina, and the filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 0.74 g of target pale yellow powder was obtained in a yield of 53%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
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Quantity
10 μL
Type
solvent
Reaction Step Three

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